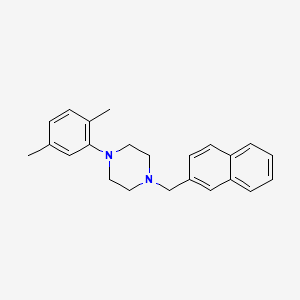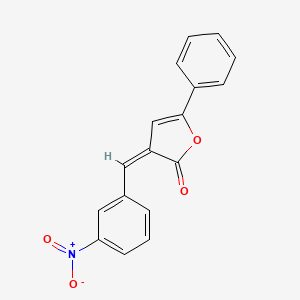
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide, also known as CFA, is a small molecule inhibitor that has been widely used in scientific research. CFA is a potent inhibitor of the protein kinase C (PKC) family, which plays an important role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide inhibits PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide competes with ATP for binding to the enzyme. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to be a potent inhibitor of PKC, with an IC50 value in the low nanomolar range.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to enhance synaptic plasticity and memory formation. In immune cells, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to modulate cytokine production and T-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PKC, with a low nanomolar IC50 value. However, N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide also has some limitations. It is not a specific inhibitor of PKC, as it can also inhibit other kinases that share the ATP-binding site with PKC. It also has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
For the use of N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide in scientific research include studying the role of PKC in different cellular processes, developing more specific inhibitors of PKC, and using N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide as a lead compound for drug development.
Métodos De Síntesis
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide can be synthesized through a multistep reaction starting from 4,5-diphenyl-2-furanyl ketone. The first step involves the reaction of 4,5-diphenyl-2-furanyl ketone with malononitrile to form 3-cyano-4,5-diphenyl-2-furanylacetonitrile. The second step involves the reaction of 3-cyano-4,5-diphenyl-2-furanylacetonitrile with morpholine to form N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that play a critical role in cellular signaling pathways. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been shown to inhibit PKC activity in various cell types, including cancer cells, neuronal cells, and immune cells. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has been used to study the role of PKC in cancer cell proliferation, differentiation, and apoptosis. N-(3-cyano-4,5-diphenyl-2-furyl)-2-(4-morpholinyl)acetamide has also been used to study the role of PKC in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c24-15-19-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)29-23(19)25-20(27)16-26-11-13-28-14-12-26/h1-10H,11-14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKWJAQUTWYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{[(2,5-dichlorophenoxy)acetyl]amino}ethyl (3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbamate](/img/structure/B4984099.png)
![1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4984116.png)
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)
![2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)